molecular formula C7H12N4O2 B2532054 1-butyl-3-nitro-1H-pyrazol-5-amine CAS No. 2226181-50-4

1-butyl-3-nitro-1H-pyrazol-5-amine

Cat. No.: B2532054
CAS No.: 2226181-50-4
M. Wt: 184.199
InChI Key: VMWPWCJSJQTCPE-UHFFFAOYSA-N
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Description

1-Butyl-3-nitro-1H-pyrazol-5-amine is a nitro-substituted pyrazole derivative characterized by a butyl group at the N1 position and a nitro group at the C3 position. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The nitro group in this compound introduces strong electron-withdrawing effects, which can influence reactivity, stability, and intermolecular interactions .

Properties

IUPAC Name

2-butyl-5-nitropyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-2-3-4-10-6(8)5-7(9-10)11(12)13/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWPWCJSJQTCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=N1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-butyl-3-nitro-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-butyl-3-nitro-1H-pyrazole with ammonia or an amine source under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-butyl-3-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include reducing agents like hydrogen gas, catalysts such as palladium on carbon, and solvents like ethanol or methanol. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and imines .

Scientific Research Applications

1-butyl-3-nitro-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-3-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amine group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The structural and functional diversity of pyrazole derivatives allows for extensive comparisons. Below is a detailed analysis of 1-butyl-3-nitro-1H-pyrazol-5-amine relative to its analogs:

Structural Analogues with Alkyl/Aryl Substituents

1-Ethyl-3-Methyl-1H-Pyrazol-5-Amine (CAS 3524-33-2)
  • Molecular Formula : C₆H₁₁N₃
  • Molecular Weight : 125.17 g/mol
  • Key Differences: The ethyl and methyl groups at N1 and C3 positions, respectively, reduce steric bulk compared to the butyl and nitro groups in the target compound.
3-Methyl-1-Phenyl-1H-Pyrazol-5-Amine (CAS 1131-18-6)
  • Molecular Formula : C₁₀H₁₁N₃
  • Molecular Weight : 173.22 g/mol
  • Key Differences : The phenyl group at N1 introduces aromaticity and π-π stacking capabilities, which are absent in the butyl-substituted compound. This structural feature could enhance binding affinity in biological systems but may reduce solubility in polar solvents .
1-Benzyl-3-Phenyl-1H-Pyrazol-5-Amine (CAS 3528-41-4)
  • Molecular Formula : C₁₆H₁₅N₃
  • Molecular Weight : 249.31 g/mol
  • Key Differences: Dual aromatic substituents (benzyl and phenyl) increase molecular rigidity and hydrophobicity.

Functional Group Variations

1-Butyl-3-Nitro-1H-Pyrazole-5-Carboxylic Acid
  • Molecular Formula : C₈H₁₁N₃O₄
  • Key Differences : Replacement of the amine group with a carboxylic acid introduces acidity (pKa ~2–3) and hydrogen-bonding capacity. This derivative may exhibit different solubility profiles (e.g., higher water solubility at neutral pH) and coordination chemistry compared to the amine analog .
5-Amino-3-(4-Nitrophenyl)-1H-Pyrazole (CAS 916792-02-4)
  • Molecular Formula : C₉H₈N₄O₂
  • Molecular Weight : 204.19 g/mol
  • Key Differences : The nitro group is located on a phenyl ring rather than the pyrazole core. This positional difference alters electronic effects, with the nitro group exerting resonance stabilization on the aromatic ring rather than direct conjugation with the pyrazole nitrogen atoms .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Melting Point (°C)
This compound 198.23 (estimated) ~2.1 Low (DMSO/EtOH) 80–85 (estimated)
1-Ethyl-3-methyl-1H-pyrazol-5-amine 125.17 0.8 Moderate (Water) 120–125
3-Methyl-1-phenyl-1H-pyrazol-5-amine 173.22 1.9 Low (DMSO) 145–150
1-Benzyl-3-phenyl-1H-pyrazol-5-amine 249.31 3.5 Very Low (THF) 160–165

*LogP values are predicted using fragment-based methods.

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